molecular formula C6H13AsO10 B1218898 6-Arsenogluconate CAS No. 76030-89-2

6-Arsenogluconate

Cat. No.: B1218898
CAS No.: 76030-89-2
M. Wt: 320.08 g/mol
InChI Key: UYGJCERUUNNTIQ-SQOUGZDYSA-N
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Description

6-Arsenogluconate is a synthetic organic compound hypothesized to be a gluconate derivative where an arsenate group replaces a hydroxyl or phosphate moiety. Arsenic-containing compounds are often studied for their unique reactivity and toxicity profiles, which may differentiate this compound from phosphate-based analogs .

Properties

CAS No.

76030-89-2

Molecular Formula

C6H13AsO10

Molecular Weight

320.08 g/mol

IUPAC Name

(2R,3S,4R,5R)-6-arsonooxy-2,3,4,5-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H13AsO10/c8-2(1-17-7(14,15)16)3(9)4(10)5(11)6(12)13/h2-5,8-11H,1H2,(H,12,13)(H2,14,15,16)/t2-,3-,4+,5-/m1/s1

InChI Key

UYGJCERUUNNTIQ-SQOUGZDYSA-N

SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O[As](=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O[As](=O)(O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O[As](=O)(O)O

Other CAS No.

76030-89-2

Synonyms

6-arsenogluconate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are selected for comparison based on structural or functional similarities:

Glucose 6-phosphate
  • Structure : A hexose phosphate with a phosphate group at the C6 position of glucose.
  • Function : Central to glycolysis, gluconeogenesis, and the pentose phosphate pathway. Serves as a regulatory metabolite .
  • Applications : Used in metabolic studies and as a biochemical reagent.
  • Key Data :
    • CAS: 299-31-0 | PubChem ID: 5958 | HMDB ID: HMDB0001401 .
BENZGALANTAMINE GLUCONATE
  • Structure : A gluconate salt complexed with a benzazepine derivative (galantamine benzoate).
  • Function : Acts as a cholinesterase inhibitor, enhancing cholinergic neurotransmission.
  • Applications : Investigated for therapeutic use in neurodegenerative diseases (e.g., Alzheimer’s) .
  • Key Data: Classification: Organic salt | Synonyms: Memogain gluconate, GLN-1062 .
6-Phospho-5-dehydro-2-deoxy-D-gluconate
  • Structure : A phosphorylated, deoxygenated, and dehydrogenated gluconate derivative.
  • Function : Intermediate in carbohydrate metabolism, particularly in bacterial pathways.
  • Applications : Studied in enzymology for its role in niche metabolic routes .
  • Key Data :
    • CHEBI ID: 57949 | Description: Triply modified gluconate with phosphate and keto groups .

Comparative Analysis

Table 1: Key Properties of 6-Arsenogluconate and Analogues
Property This compound Glucose 6-phosphate BENZGALANTAMINE GLUCONATE 6-Phospho-5-dehydro-2-deoxy-D-gluconate
Core Structure Gluconate + arsenate Glucose + phosphate Gluconate + benzazepine Deoxy/dehydro gluconate + phosphate
Biological Role Hypothesized enzyme inhibitor Metabolic intermediate Neurotransmitter modulation Bacterial metabolic intermediate
Toxicity Profile High (arsenic-related) Low Moderate (therapeutic index) Low
Applications Research (potential inhibitor) Metabolic studies Neurodegenerative therapy Enzymology studies
CAS/ID Not available 299-31-0 Not specified CHEBI:57949
Key Differences

Functional Groups: this compound’s arsenate group confers distinct chemical reactivity and toxicity compared to the phosphate in Glucose 6-phosphate or 6-phospho-5-dehydro-2-deoxy-D-gluconate. Arsenic’s larger atomic radius and redox activity may disrupt enzyme active sites . BENZGALANTAMINE GLUCONATE integrates a bioactive benzazepine moiety, enabling CNS penetration and therapeutic action, unlike purely metabolic analogs .

Biological Impact: Glucose 6-phosphate is essential for energy production, while this compound may act as a metabolic inhibitor by mimicking phosphate-containing substrates . BENZGALANTAMINE GLUCONATE’s dual functionality (gluconate solubility + benzazepine bioactivity) highlights its pharmaceutical utility, contrasting with research-focused arsenic analogs .

Research Relevance: 6-Phospho-5-dehydro-2-deoxy-D-gluconate is pivotal in bacterial metabolism, whereas this compound’s arsenic backbone may limit its natural occurrence but enhance its utility in targeted biochemical studies .

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